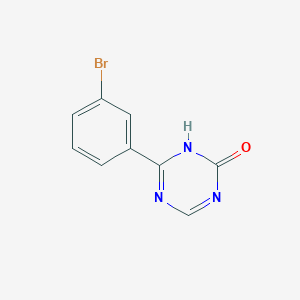![molecular formula C10H10ClN3O B13135199 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride is a chemical compound with a unique structure that includes a bipyridine core
Vorbereitungsmethoden
The synthesis of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of the amino group: This step often involves the use of reagents such as ammonia or amines under specific conditions to introduce the amino group at the desired position.
Formation of the hydrochloride salt: The final step involves the reaction of the amino-bipyridine compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of materials with specific properties, such as conductivity or fluorescence, for use in sensors or electronic devices.
Wirkmechanismus
The mechanism by which 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to specific cellular responses. The bipyridine core allows it to form stable complexes with metal ions, which can be used to modulate catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride include other bipyridine derivatives such as 2,2’-bipyridine and 4,4’-bipyridine. These compounds share the bipyridine core but differ in the position and type of functional groups attached. The presence of the amino group in 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride makes it unique, as it can participate in specific reactions and interactions that other bipyridine derivatives cannot.
Conclusion
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it valuable in fields such as chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its potential for various applications.
Eigenschaften
Molekularformel |
C10H10ClN3O |
|---|---|
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
3-amino-5-pyridin-2-yl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9;/h1-6H,11H2,(H,13,14);1H |
InChI-Schlüssel |
VDSFRSRAZCLYAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)



![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)





